4'-Cyano-2,2-dimethylpropiophenone
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Overview
Description
4'-Cyano-2,2-dimethylpropiophenone is a chemical compound belonging to the class of benzonitriles. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which enables the synthesis of novel materials, drug development, and catalysis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4'-Cyano-2,2-dimethylpropiophenone, can be achieved through various methods. One common method involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . Another method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent . This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4'-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide and halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Primary amines
Substitution: Various substituted benzonitriles
Scientific Research Applications
4'-Cyano-2,2-dimethylpropiophenone has diverse scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as high voltage lithium-ion batteries, where it stabilizes the cathode material and enhances the battery’s life cycle.
Mechanism of Action
The mechanism of action of 4'-Cyano-2,2-dimethylpropiophenone varies depending on its application. In the context of lithium-ion batteries, it acts as an electrolyte additive, enhancing the cyclic stability of the cathode material. The compound’s interactions with molecular targets and pathways are subject to ongoing research, particularly in the fields of drug development and material science.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-(Methoxy)benzonitrile
- 4-(Chloromethyl)benzonitrile
Uniqueness
4'-Cyano-2,2-dimethylpropiophenone is unique due to its specific structural features, which enable its use in a wide range of applications, from material science to drug development. Its ability to stabilize cathode materials in lithium-ion batteries sets it apart from other benzonitriles.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXVFMKJNOPZLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642465 |
Source
|
Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150009-08-8 |
Source
|
Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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